![molecular formula C10H14ClN5O5 B13733342 2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride CAS No. 33822-99-0](/img/structure/B13733342.png)
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is a compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with pyrimidine derivatives. For instance, one method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The hydroxylation and subsequent formation of the oxolane ring can be achieved through specific hydroxylation reactions and cyclization processes.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of automated synthesizers and high-throughput screening methods to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines with enhanced biological activities, such as increased CDK inhibition .
Scientific Research Applications
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of CDKs, making it useful in studying cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDKs.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antibacterial and CDK inhibitory activities.
Uniqueness
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is unique due to its specific hydroxyl and oxolane functionalities, which enhance its solubility and bioavailability. This makes it a more effective CDK inhibitor compared to its analogs .
Properties
CAS No. |
33822-99-0 |
|---|---|
Molecular Formula |
C10H14ClN5O5 |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O5.ClH/c16-1-3-7(17)8(18)9(20-3)5-4-6(14-13-5)10(15-19)12-2-11-4;/h2-3,7-9,16-19H,1H2,(H,13,14)(H,11,12,15);1H |
InChI Key |
PVDYVXPMERBBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)NO)C3C(C(C(O3)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





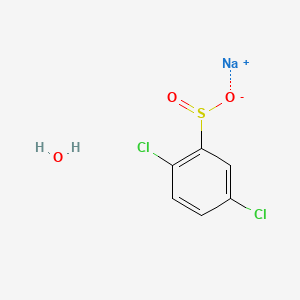
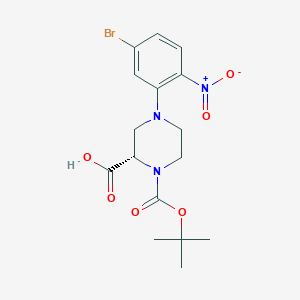
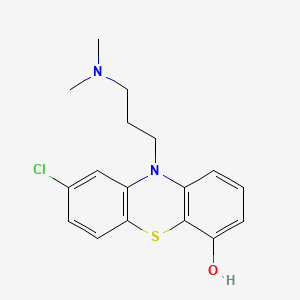
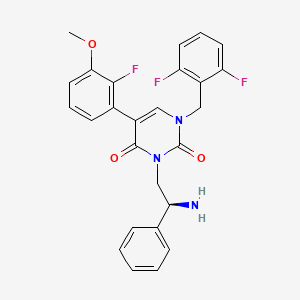
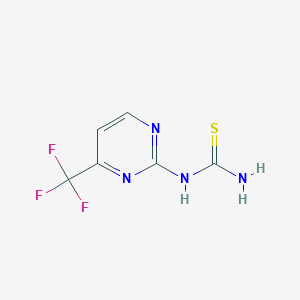
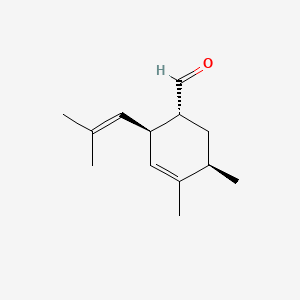
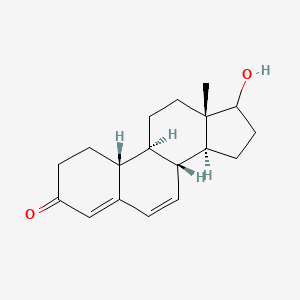
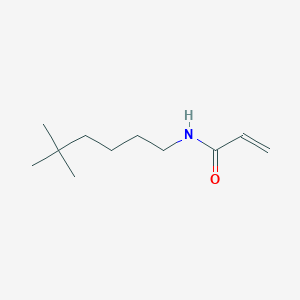
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
